molecular formula C19H14FN3O4S B2846007 4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine CAS No. 883248-55-3

4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine

Cat. No.: B2846007
CAS No.: 883248-55-3
M. Wt: 399.4
InChI Key: NGFYOUOFLXTRQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine is a useful research compound. Its molecular formula is C19H14FN3O4S and its molecular weight is 399.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The compound 4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(pyridin-3-ylmethyl)oxazol-5-amine, due to its complex structure, has potential applications in various chemical syntheses and material sciences. An efficient method for the synthesis of sulfonylated furan derivatives involves a three-component reaction of 1,3-dicarbonyl compounds with ynals and sodium benzenesulfinates. This domino process offers an effective strategy for preparing derivatives, exhibiting excellent functional group tolerance and efficiency (Cui et al., 2018). Another study demonstrates the use of fluorescamine, a reagent capable of reacting with primary aromatic amino substituents, for the selective determination of compounds like procainamide and sulfadiazine in the presence of drugs containing primary aliphatic amino substituents (Sterling & Haney, 1974).

Material Sciences and Engineering

In material science, the structural elements of such compounds can be crucial in developing new materials. For instance, the synthesis and magnetic resonance elucidation of polymers derived from phthalazine and bis(4-fluorophenyl)sulfone reveal insights into the bonding mechanisms and structural properties of these materials, which are vital for various engineering applications (Paventi et al., 1996). The development of corrosion inhibitors for metals in acidic environments is another application area, where compounds like 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid and its derivatives show potential in protecting mild steel from corrosion, highlighting the material's protective capabilities (Sappani & Karthikeyan, 2014).

Pharmaceutical Research and Development

While direct applications of the specified compound in pharmaceuticals are not explicitly mentioned, related research shows the potential for such structures in drug development. For example, the exploration of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective, orally active RORγt inverse agonists in the treatment of various diseases highlights the relevance of sulfone-containing compounds in medicinal chemistry (Duan et al., 2019).

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O4S/c20-14-5-7-15(8-6-14)28(24,25)19-18(22-12-13-3-1-9-21-11-13)27-17(23-19)16-4-2-10-26-16/h1-11,22H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFYOUOFLXTRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.